Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate
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Overview
Description
Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate is a complex organic compound with a unique structure that includes an oxetane ring and a picolinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate typically involves multiple steps, starting with the preparation of oxetan-2-ylmethanamine. One common method involves the reaction of [2-(1-ethoxyethoxy)methyl]propylene oxide with potassium tert-butoxide and trimethylsulfoxonium iodide, followed by subsequent reactions with sulfonyl compounds, triethylamine, phthalimide, and amino group-containing compounds .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and efficiency while minimizing costs and safety risks. The process often involves large-scale reactions with optimized conditions to ensure high purity and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are critical in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications .
Mechanism of Action
The mechanism of action of Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate involves its interaction with specific molecular targets and pathways. The oxetane ring and amino groups play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-6-(methyl(oxetan-2-yl)amino)-5-nitropicolinate: This compound has a similar structure but includes a nitro group, which can alter its reactivity and applications.
N-(pyridin-4-yl)pyridin-4-amine derivatives: These compounds share structural similarities and are used in similar research applications.
Uniqueness
Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxetane ring and picolinate moiety make it a versatile compound for various scientific investigations .
Biological Activity
Methyl (S)-5-amino-6-(methyl(oxetan-2-yl)amino)picolinate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C11H15N3O3 and a molecular weight of approximately 237.25 g/mol. The compound features a picolinate moiety and an oxetane ring, which contribute to its reactivity and biological properties. The presence of the amino group enhances its potential for interaction with biological targets, making it a candidate for various pharmacological applications .
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that compounds with similar oxetane structures exhibit cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis through the activation of specific signaling pathways .
- Antimicrobial Properties : Research indicates that derivatives of this compound may possess antimicrobial activity, potentially acting against various bacterial strains. The oxetane ring's ability to form reactive intermediates could play a role in disrupting bacterial cell membranes.
- Neuroprotective Effects : Some studies have suggested that compounds containing the picolinate moiety can exhibit neuroprotective effects, possibly by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .
The mechanism of action for this compound is hypothesized to involve:
- Metal Ion Chelation : The picolinate component may chelate metal ions, influencing various biochemical pathways crucial for cellular function.
- Ring Opening Reactions : The oxetane ring can undergo ring-opening reactions to generate reactive intermediates that interact with biological macromolecules, potentially leading to therapeutic effects .
- Modulation of Enzymatic Activity : Similar compounds have been shown to interact with enzymes involved in drug metabolism, suggesting that this compound might influence pharmacokinetic profiles by altering enzyme activity .
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Picolinate Moiety : This can be achieved through traditional carboxylation methods.
- Introduction of the Oxetane Ring : This step often employs cycloaddition reactions or nucleophilic substitutions, which are common in pharmaceutical chemistry.
- Final Functionalization : The amino groups are introduced or modified in the final stages to yield the desired product with optimal biological activity .
Table 1: Summary of Relevant Studies on this compound
Properties
Molecular Formula |
C11H15N3O3 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
methyl 5-amino-6-[methyl-[(2S)-oxetan-2-yl]amino]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H15N3O3/c1-14(9-5-6-17-9)10-7(12)3-4-8(13-10)11(15)16-2/h3-4,9H,5-6,12H2,1-2H3/t9-/m0/s1 |
InChI Key |
DCQLAORABLPIBU-VIFPVBQESA-N |
Isomeric SMILES |
CN([C@@H]1CCO1)C2=C(C=CC(=N2)C(=O)OC)N |
Canonical SMILES |
CN(C1CCO1)C2=C(C=CC(=N2)C(=O)OC)N |
Origin of Product |
United States |
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